N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide
Overview
Description
“N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide” is a chemical compound with the molecular formula C14H8Cl3FN2O2 and a molecular weight of 361.58 . It is also known by its ChemicalBook Number, CB2395018 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, these specific details for “N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide” are not available in the search results .Scientific Research Applications
- Cyhalofop-butyl (the common name for this compound) is an aryloxyphenoxypropionate herbicide. It was listed in 1992 due to its excellent herbicidal properties and low toxicity . Specifically, it is effective against various Echinochloa species. The ®-isomer of Cyhalofop-butyl is the most potent form .
- Researchers have developed a novel chemoenzymatic synthesis of Cyhalofop-butyl using Candida antarctica lipase B (Novozym 435). This approach involves enantioselective transesterification, resulting in high substrate conversion and enantiomeric purity . Compared to traditional chemical methods, this route offers higher yields and environmental friendliness.
- Cyhalofop-butyl has gained attention as a high-purity fluorinated compound with potential biological activity. Its molecular weight of 361.58 g/mol makes it a valuable tool for advanced research and development projects .
- While specific studies on Cyhalofop-butyl’s antimicrobial and antiviral effects are limited, related 1,3,5-triazine derivatives (formed by replacing chloride ions in cyanuric chloride) have demonstrated such properties .
- Cyhalofop-butyl’s degradation product, 3,5,6-trichloro-2-pyridinol (TCP) , poses challenges due to its anti-degradation properties and high water solubility. TCP is a major degradation product of the pesticide chlorpyrifos and the herbicide triclopyr .
- In a recent study, trichloronitropropene (TNP), a related compound, participated in [3 + 2] cycloaddition reactions with aryl-substituted nitrile N-oxides (NOs). These reactions were both experimentally and theoretically investigated using Molecular Electron Density Theory (MEDT) .
Herbicide and Crop Protection
Chemical Synthesis and Chemoenzymatic Routes
Biological Activity and Drug Development
Antimicrobial and Antiviral Properties
Environmental Fate and Soil-Water Interaction
Cycloaddition Reactions and Mechanistic Insights
properties
IUPAC Name |
2,3,3-trichloro-N-[2-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2O2/c15-11(12(16)17)13(21)20-10-2-1-7-19-14(10)22-9-5-3-8(18)4-6-9/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUDAEMCYBFHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)C(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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